molecular formula C8H5BrF2N2 B12064539 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12064539
M. Wt: 247.04 g/mol
InChI Key: RLJTXTSQUWOVPE-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both bromine and difluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or through the use of difluorocarbene precursors .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while cross-coupling with an aryl boronic acid can produce a biaryl compound .

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its pyrrolo[2,3-B]pyridine core structure is a versatile scaffold for the development of novel compounds with therapeutic potential .

Properties

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-6-3-13-8-5(6)1-4(2-12-8)7(10)11/h1-3,7H,(H,12,13)

InChI Key

RLJTXTSQUWOVPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C(F)F

Origin of Product

United States

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